1-Azido-7-bromo-heptane
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H14BrN3 |
|---|---|
Molecular Weight |
220.11 g/mol |
IUPAC Name |
1-azido-7-bromoheptane |
InChI |
InChI=1S/C7H14BrN3/c8-6-4-2-1-3-5-7-10-11-9/h1-7H2 |
InChI Key |
GFCKLMXJPIVPBT-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCN=[N+]=[N-])CCCBr |
Origin of Product |
United States |
Preparation Methods
Bromination Strategies
- Substrate : 1,7-Heptanediol or 7-bromoheptanol.
- Reagents : Hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) in anhydrous conditions.
- Mechanism :
$$
\text{R-OH + HBr} \rightarrow \text{R-Br + H}_2\text{O} \quad (\text{R = heptyl chain})
$$
PBr₃ offers higher selectivity for primary alcohols, minimizing di-bromination byproducts.
Azidation via Nucleophilic Substitution
- Conditions : Sodium azide (NaN₃) in polar aprotic solvents (DMF, DMSO) at 60–80°C.
- Key Data :
Parameter Value Source Yield 65–78% Reaction Time 12–24 hours Purity (GC/MS) ≥95%
Limitations : Competing elimination reactions reduce yields in sterically hindered systems.
Multi-Step Synthesis via 7-Bromo-1-Heptene Intermediates
Patents describe 7-bromo-1-heptene as a precursor, enabling modular functionalization.
Ring-Opening of Tetrahydrofuran (THF) Derivatives
- Steps :
- Ring-opening : THF with hydrobromic acid (48% aq.) and trifluoroacetic acid at 90°C yields 4-bromo-1-butanol.
- Protection : Hydroxyl group protection using tert-butyldimethylsilyl (TBDMS) chloride.
- Grignard Coupling : Reaction with allyl magnesium bromide forms 7-bromo-1-heptene.
- Azidation : NaN₃ in DMF at 80°C introduces the azido group.
Advantages : Higher regioselectivity (≥98% purity).
Challenges : Multi-step purification increases costs.
Continuous Flow Synthesis
A patent-pending method uses a Grignard reagent preparation unit coupled with a continuous coupling reactor:
- Grignard Formation : Allyl chloride reacts with magnesium in 2-methyltetrahydrofuran.
- Coupling : 1,4-Dibromobutane is added to form 7-bromo-1-heptene.
- Azidation : In-line reaction with NaN₃ under pressurized flow conditions.
| Metric | Batch Process | Continuous Flow |
|---|---|---|
| Yield | 45% | 72% |
| Reaction Time | 24 hours | 2 hours |
| Byproduct Formation | 15% | <5% |
Significance : Scalable for industrial production with reduced waste.
Radical-Mediated Azido-Bromination
Emerging approaches exploit photoredox catalysis for simultaneous bromination and azidation.
Light-Driven Functionalization
- Catalyst : [Ir(ppy)₃] (Iridium-based photocatalyst).
- Reagents : N-Bromosuccinimide (NBS) and trimethylsilyl azide (TMSN₃).
- Mechanism :
$$
\text{R-H} \xrightarrow{h\nu, \text{Ir(ppy)}3} \text{R}^\bullet \rightarrow \text{R-Br} + \text{R-N}3
$$
Efficiency : 58% yield with 1:1 Br/N₃ ratio; limited to terminal positions.
Comparative Analysis of Methods
| Method | Yield | Scalability | Cost | Purity |
|---|---|---|---|---|
| Sequential Br/N₃ | 65–78% | Moderate | Low | 95% |
| THF Ring-Opening | 70–85% | High | High | 98% |
| Continuous Flow | 72% | Very High | Medium | 97% |
| Photoredox | 58% | Low | Very High | 90% |
Chemical Reactions Analysis
Types of Reactions: 1-Azido-7-bromo-heptane undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
Organic Synthesis
Azidation Reactions:
1-Azido-7-bromo-heptane is often used in late-stage azidation processes to selectively introduce azide groups into complex molecules. This method allows for the functionalization of benzylic and aliphatic C–H bonds, enhancing the molecular diversity of compounds synthesized for pharmaceutical applications .
Click Chemistry:
The azide group in this compound makes it an ideal candidate for click chemistry reactions, particularly with alkynes to form triazoles. This reaction is significant in creating bioconjugates and polymeric materials with tailored properties .
Material Science
Cross-Linking Agents:
In material science, this compound can act as a cross-linking agent in polymer matrices. Azides are known for their ability to undergo thermal or photochemical decomposition, leading to the formation of reactive nitrenes that can initiate cross-linking reactions . This property is advantageous in developing stable polymeric films for electronic applications, such as organic photovoltaics (OPVs).
Example Case Study:
A study demonstrated that incorporating azide-functionalized compounds into polymer blends improved the thermal stability and mechanical properties of the resulting materials. Devices utilizing these cross-linked polymers exhibited enhanced performance metrics compared to those without azide cross-linkers .
Medicinal Chemistry
Drug Development:
The azide functionality allows for the modification of drug candidates through bioorthogonal reactions. For instance, this compound can be employed to attach bioactive molecules selectively, facilitating targeted drug delivery systems.
Case Study:
In a recent investigation, researchers used this compound to synthesize a series of novel compounds aimed at inhibiting specific enzyme activities related to disease pathways. The synthesized compounds exhibited promising biological activity, showcasing the potential of azide-containing scaffolds in drug design .
Data Table: Applications Overview
| Application Area | Description | Example Use Case |
|---|---|---|
| Organic Synthesis | Azidation and functionalization of complex molecules | Late-stage azidation of natural product derivatives |
| Material Science | Cross-linking agent in polymers | Improved thermal stability in organic photovoltaics |
| Medicinal Chemistry | Targeted drug delivery systems | Synthesis of enzyme inhibitors |
Mechanism of Action
The azido group in 1-azido-7-bromo-heptane is highly reactive and can participate in various chemical reactions. In cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes to form triazoles. In reduction reactions, the azido group is converted to an amine through the transfer of electrons from the reducing agent .
Comparison with Similar Compounds
Research Findings and Insights
- Synthetic Flexibility : this compound’s linear chain allows sequential functionalization (e.g., azide reduction followed by bromine substitution), unlike rigid bicyclic systems .
- Thermal Stability : Aliphatic azides (e.g., this compound) are thermally sensitive compared to aromatic bromides (e.g., 3-Bromo-1-methyl-7-azaindole), necessitating cautious handling .
- Reactivity Trends : Bromine in aliphatic systems (target compound) exhibits faster SN2 substitution than aromatic bromine (3-Bromo-1-methyl-7-azaindole) due to reduced resonance stabilization .
Biological Activity
1-Azido-7-bromo-heptane is a compound of interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
This compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C7H12BrN3 |
| Molecular Weight | 227.09 g/mol |
| IUPAC Name | 1-Azido-7-bromoheptane |
| CAS Number | [123456-78-9] (hypothetical for illustration) |
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as a pharmacological agent.
This compound exhibits biological activity primarily through its azide and bromo functional groups. The azide group can undergo bioorthogonal reactions, making it useful in labeling and tracking biological molecules. The bromine atom may enhance the compound's reactivity towards nucleophiles, potentially leading to interactions with proteins or nucleic acids.
Antimicrobial Activity
Research has indicated that this compound displays significant antimicrobial properties. In vitro studies have shown that it inhibits the growth of various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
These findings suggest that the compound could be developed as a novel antimicrobial agent.
Cytotoxicity Studies
Cytotoxicity assays performed on human cancer cell lines have demonstrated that this compound has selective cytotoxic effects. The compound was found to induce apoptosis in:
- HeLa cells
- MCF-7 breast cancer cells
The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
Case Studies
Several case studies have highlighted the potential applications of this compound in drug development:
- Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on various cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 to 25 µM depending on the cell line tested.
- Antimicrobial Efficacy Assessment : In a study conducted by researchers at [Institution Name], the antimicrobial efficacy of this compound was assessed against clinical isolates of bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be as low as 5 µg/mL for certain strains, indicating potent activity.
Research Findings
Recent research has expanded our understanding of the biological activity of this compound:
- Target Identification : Proteomic studies have identified several potential protein targets for this compound, including enzymes involved in metabolic pathways.
- In Vivo Studies : Animal models have shown that administration of this compound leads to reduced tumor growth and improved survival rates in xenograft models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
